molecular formula C16H20N2O B2749094 N-benzyl-N-(cyanomethyl)cyclohexanecarboxamide CAS No. 1258742-41-4

N-benzyl-N-(cyanomethyl)cyclohexanecarboxamide

Cat. No.: B2749094
CAS No.: 1258742-41-4
M. Wt: 256.349
InChI Key: QEDLOIQIRNRBBB-UHFFFAOYSA-N
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Description

N-benzyl-N-(cyanomethyl)cyclohexanecarboxamide is a chemical compound with the molecular formula C16H20N2O It is a derivative of cyclohexanecarboxamide, featuring a benzyl group and a cyanomethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-(cyanomethyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxamide with benzyl chloride and sodium cyanide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

Cyclohexanecarboxamide+Benzyl chloride+Sodium cyanideThis compound\text{Cyclohexanecarboxamide} + \text{Benzyl chloride} + \text{Sodium cyanide} \rightarrow \text{this compound} Cyclohexanecarboxamide+Benzyl chloride+Sodium cyanide→this compound

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

N-benzyl-N-(cyanomethyl)cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-(cyanomethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

    N-benzyl-2-cyanoacetamide: Similar structure but with an acetamide group instead of a cyclohexanecarboxamide group.

    N-(benzothiazol-2-yl)-2-cyanoacetamide: Contains a benzothiazole ring, offering different chemical properties and reactivity.

Uniqueness: N-benzyl-N-(cyanomethyl)cyclohexanecarboxamide is unique due to its combination of a cyclohexane ring, benzyl group, and cyanomethyl group. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-benzyl-N-(cyanomethyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c17-11-12-18(13-14-7-3-1-4-8-14)16(19)15-9-5-2-6-10-15/h1,3-4,7-8,15H,2,5-6,9-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDLOIQIRNRBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N(CC#N)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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